2-(4-Chloro-2-methylphenoxy)butanoic acid

Vue d'ensemble

Description

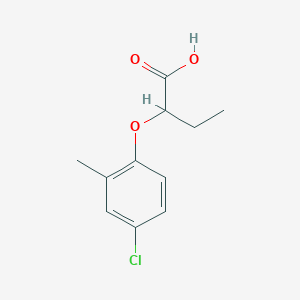

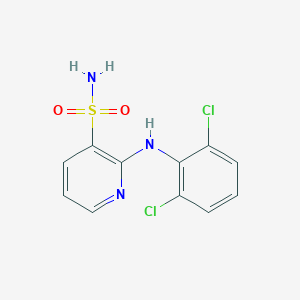

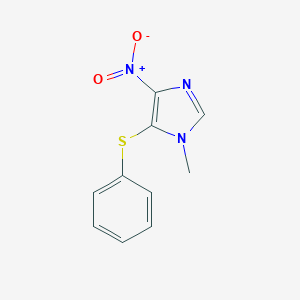

2-(4-Chloro-2-methylphenoxy)butanoic acid, also known as MCPB, is a phenoxybutyric herbicide . It is a monocarboxylic acid that is butyric acid substituted by a 2-methyl-4-chlorophenoxy group at position 4 . It has a role as a xenobiotic, an environmental contaminant, and a phenoxy herbicide .

Molecular Structure Analysis

The molecular formula of this compound is C11H13ClO3 . The InChI code is 1S/C11H13ClO3/c1-3-9(11(13)14)15-10-5-4-8(12)6-7(10)2/h4-6,9H,3H2,1-2H3,(H,13,14) .Chemical Reactions Analysis

In susceptible plants, this compound undergoes beta-oxidation to MCPA, which is subsequently degraded to 4-chloro-2-methylphenol, followed by ring hydroxylation and ring opening .Physical And Chemical Properties Analysis

The compound has a melting point of 101 °C and a vapour pressure of 5.77 ×10-2 mPa at 20 °C . The partition coefficient (n-octanol and water) is logP >2.37 at pH 5, 1.32 at pH 7, and -0.17 at pH 9 . The solubility in water is 0.11 g/l at pH 5, 4.4 g/l at pH 7, and 444 g/l at pH 9, all at 20 °C .Applications De Recherche Scientifique

Sorption to Soil and Minerals : Werner, Garratt, and Pigott (2012) discussed the sorption of phenoxy herbicides, including 2-(4-Chloro-2-methylphenoxy)butanoic acid, to soil, organic matter, and minerals. They highlighted that soil organic matter and iron oxides are significant sorbents for these herbicides (Werner, Garratt, & Pigott, 2012).

Adsorption and Degradation in Soils : Paszko et al. (2016) reviewed the adsorption and degradation of phenoxyalkanoic acid herbicides in soils, assessing their potential for groundwater contamination. They concluded that this compound and related compounds primarily adsorb as anions on organic matter and Fe cations (Paszko et al., 2016).

Detection in Food Samples : Rosales-Conrado et al. (2005) developed a capillary liquid chromatography method for detecting chlorophenoxy acid herbicides, including this compound, in apple juice samples. They achieved detection limits that allow for the determination of these compounds around levels permitted by European Regulations (Rosales-Conrado et al., 2005).

Effects on Muscle Chloride Channel Conductance : Carbonara et al. (2001) studied the effects of 2-(4-Chloro-phenoxy)butanoic acids on chloride membrane conductance in rat striated muscle, revealing insights into their interaction with specific receptors (Carbonara et al., 2001).

Method Development for Herbicide Analysis in Water : Nuhu et al. (2012) explained a method for determining phenoxy herbicides, including this compound, in water. This method involved phase transfer microextraction with simultaneous derivatization (Nuhu et al., 2012).

Solid-Phase Extraction for Acidic Herbicides : Wells and Yu (2000) discussed the development of solid-phase extraction methods for acidic herbicides, including this compound, covering sample matrix modification, extraction sorbent selection, and derivatization procedures (Wells & Yu, 2000).

Adsorption on Activated Carbon : Kuśmierek et al. (2020) investigated the adsorption of phenoxy herbicides, including this compound, on activated carbons with different surface chemical properties, revealing pH-dependent adsorption behavior (Kuśmierek et al., 2020).

Determination in Water and Rice Samples : Seebunrueng et al. (2020) developed a green supramolecular solvent-based liquid phase microextraction method for determining phenoxy acid herbicides, including this compound, in water and rice samples, showing high efficiency and reproducibility (Seebunrueng et al., 2020).

Oxidative Degradation by Hybrid ZrO2 Gel-Derived Catalyst : Sannino et al. (2015) assessed the oxidative degradation of chlorinated phenoxyalkanoic acid herbicides, including this compound, by a hybrid ZrO2 gel-derived catalyst, achieving virtually complete removal without light irradiation (Sannino et al., 2015).

Mécanisme D'action

Target of Action

2-(4-Chloro-2-methylphenoxy)butanoic acid, also known as MCPB, is a phenoxybutyric herbicide . It primarily targets broadleaf annual and perennial weeds, including Canadian thistle, buttercup, mustard, purslane, ragweed, common lambsquarters, pigweed, smartweed, sowthistle, and morning glory .

Mode of Action

MCPB acts by binding to the aryl hydrocarbon receptor, a ligand-activated transcription factor . This binding alters the transcription of certain genes, affecting cellular proliferation and differentiation in target tissues .

Biochemical Pathways

In susceptible plants, MCPB undergoes beta-oxidation to MCPA . MCPA is then degraded to 4-chloro-2-methylphenol, followed by ring hydroxylation and ring opening . This metabolic pathway disrupts the normal functioning of the plant, leading to its death.

Pharmacokinetics

The pharmacokinetic properties of MCPB include its absorption, distribution, metabolism, and excretion (ADME). Studies in cattle show that MCPB is excreted in the urine, either unchanged or as MCPA .

Result of Action

The primary result of MCPB’s action is the control of broadleaf weeds in agricultural settings . It has low to moderate acute toxicity, with kidney and liver effects being the main hazard concerns .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MCPB. The compound is chemically very stable and resistant to hydrolysis at pH 5-9 . It is also stable to sunlight, and its solutions degrade with a half-life of 2.2 days . The duration of residual activity in soil is approximately 6 weeks . These properties allow MCPB to remain effective in various environmental conditions.

Safety and Hazards

Orientations Futures

While the specific future directions for this compound are not mentioned in the search results, it is worth noting that it is currently registered for use on pea crops before flowering, for post-emergence control of broadleaf annual and perennial weeds . As with all herbicides, ongoing research into its environmental impact, safety, and effectiveness is likely.

Analyse Biochimique

Biochemical Properties

It is known that in soil, its metabolism involves degradation of the side-chain to 4-chloro-2-methylphenol, followed by ring hydroxylation and ring opening . This suggests that it may interact with enzymes involved in these processes.

Cellular Effects

It has been noted that it has low to moderate acute toxicity, with kidney and liver effects as the main hazard concerns .

Temporal Effects in Laboratory Settings

It is known that the acid is chemically very stable, stable to hydrolysis at pH 5-9 (25 °C), and the solid is stable to sunlight .

Dosage Effects in Animal Models

It has been reported that the acute oral LD50 for rats is 4700 mg/kg .

Metabolic Pathways

It is known that in soil, its metabolism involves degradation of the side-chain to 4-chloro-2-methylphenol, followed by ring hydroxylation and ring opening .

Propriétés

IUPAC Name |

2-(4-chloro-2-methylphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-3-9(11(13)14)15-10-5-4-8(12)6-7(10)2/h4-6,9H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVMOTDXEGIBMCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=C(C=C(C=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30874195 | |

| Record name | BUTANOIC ACID, 2-(4-CHLORO-2-METHYLPHENOXY)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30874195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25204-89-1 | |

| Record name | 2-(4-Chloro-2-methylphenoxy)butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025204891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTANOIC ACID, 2-(4-CHLORO-2-METHYLPHENOXY)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30874195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B186390.png)

![Ethanol, 2,2'-[(3-phenylpropyl)imino]bis-](/img/structure/B186393.png)

![2,4-Bis[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B186400.png)

![8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B186410.png)

![Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B186411.png)